3-(Bromomethyl)-5-methylbenzeneacetonitrile
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Overview
Description
3-(Bromomethyl)-5-methylbenzeneacetonitrile is an organic compound that features a benzene ring substituted with a bromomethyl group and a methyl group, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-methylbenzeneacetonitrile typically involves the bromination of 5-methylbenzeneacetonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of hydrobromic acid in combination with a suitable solvent like xylene under reflux conditions can also be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-methylbenzeneacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzeneacetonitriles with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Benzylamines or other reduced derivatives.
Scientific Research Applications
3-(Bromomethyl)-5-methylbenzeneacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-methylbenzeneacetonitrile largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The nitrile group can participate in various transformations, including reduction to amines or hydrolysis to carboxylic acids, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)benzeneacetonitrile: Lacks the methyl group at the 5-position.
5-Methylbenzeneacetonitrile: Lacks the bromomethyl group.
3-(Chloromethyl)-5-methylbenzeneacetonitrile: Similar structure but with a chlorine atom instead of bromine.
Properties
Molecular Formula |
C10H10BrN |
---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
2-[3-(bromomethyl)-5-methylphenyl]acetonitrile |
InChI |
InChI=1S/C10H10BrN/c1-8-4-9(2-3-12)6-10(5-8)7-11/h4-6H,2,7H2,1H3 |
InChI Key |
JNAKYTLRAGBFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CBr)CC#N |
Origin of Product |
United States |
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